ethyl (4-nitro-1H-pyrazol-3-yl)acetate
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Overview
Description
Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . It is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of a nitro group at the 4-position and an ethyl acetate group at the 3-position of the pyrazole ring makes this compound unique and valuable for various chemical reactions and applications.
Preparation Methods
The synthesis of ethyl (4-nitro-1H-pyrazol-3-yl)acetate typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration to introduce the nitro group at the 4-position . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl (4-nitro-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl acetate group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine hydrate, nitric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl (4-nitro-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (4-nitro-1H-pyrazol-3-yl)acetate can be compared with other pyrazole derivatives, such as:
Ethyl (4-amino-1H-pyrazol-3-yl)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
4-Nitro-1H-pyrazole: Lacks the ester group, making it less versatile for certain synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(4-nitro-1H-pyrazol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-7(11)3-5-6(10(12)13)4-8-9-5/h4H,2-3H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPBSCSECSYZFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NN1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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